N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide is an organic compound with the molecular formula C15H15ClN2O6S It is characterized by the presence of a chloropyridinyl group, a sulfonyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chloropyridinyl intermediate: This step involves the chlorination of pyridine to obtain 2-chloropyridine.
Sulfonylation: The chloropyridinyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with trimethoxybenzamide: Finally, the sulfonylated intermediate is coupled with 2,3,4-trimethoxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-chloropyridine: This compound shares the chloropyridinyl group but lacks the sulfonyl and trimethoxybenzamide moieties.
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Similar in having a chloropyridinyl group but differs significantly in its overall structure and properties.
Uniqueness
N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and trimethoxybenzamide moieties distinguishes it from other compounds with similar core structures.
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O6S/c1-22-11-5-4-10(13(23-2)14(11)24-3)15(19)18-25(20,21)9-6-7-17-12(16)8-9/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYVLCANKUUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NS(=O)(=O)C2=CC(=NC=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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